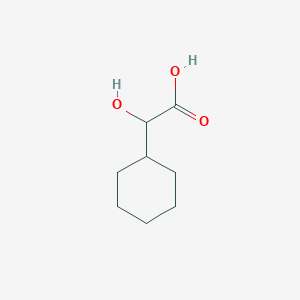

2-Cyclohexyl-2-hydroxyacetic acid

描述

2-Cyclohexyl-2-hydroxyacetic acid (CAS 4442-94-8) is a cyclohexyl-substituted derivative of hydroxyacetic acid (glycolic acid). Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.19 g/mol . The compound features a hydroxyl (-OH) group and a cyclohexyl ring attached to the α-carbon of the acetic acid backbone. This structure confers moderate lipophilicity due to the cyclohexyl moiety, which influences its solubility and reactivity compared to simpler hydroxyacetic acids. It is commonly used in biochemical research, particularly in studying enzyme interactions and protein structure-function relationships .

The (R)-enantiomer of this compound (CAS 53585-93-6) is specifically noted for its applications in chiral synthesis and neuroactive properties . The compound’s density is 1.178 g/cm³, with a boiling point of 319.3°C and a flash point of 161.1°C, reflecting its thermal stability .

准备方法

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-hydroxyacetic acid can be synthesized through several methods. One common approach involves the esterification of cyclohexene with acetic acid to produce cyclohexyl acetate, followed by hydrogenation to yield cyclohexanol and ethanol . Another method includes the direct hydration of cyclohexene, although this method has lower conversion rates .

Industrial Production Methods: In industrial settings, the production of cyclohexyl(hydroxy)acetic acid often involves the use of catalysts to improve yield and selectivity. For instance, Cu-Zn catalysts have been shown to be effective in the hydrogenation of cyclohexyl acetate . The process typically involves high-pressure hydrogenation at elevated temperatures to achieve optimal results .

化学反应分析

Types of Reactions: 2-Cyclohexyl-2-hydroxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

Oxidation: The oxidation of cyclohexyl(hydroxy)acetic acid typically yields cyclohexanone and cyclohexanol.

Reduction: Reduction processes can produce cyclohexylmethanol.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Reactions

Chemical Structure:

- Molecular Formula: C8H14O3

- Molecular Weight: 158.20 g/mol

Reactivity:

CHA undergoes various chemical reactions, including:

- Oxidation: Typically yields cyclohexanone and cyclohexanol.

- Reduction: Can produce cyclohexylmethanol.

- Substitution Reactions: Involves nucleophiles like hydroxide ions or amines, leading to various derivatives.

Chemistry

CHA serves as an important intermediate in the synthesis of other organic compounds. Its unique structure allows for diverse chemical transformations that are crucial in developing new materials and chemicals.

Biology

Research has indicated that CHA plays a role in metabolic pathways. It interacts with various enzymes and proteins, influencing cellular processes such as:

- Modulation of cell signaling pathways.

- Impact on gene expression and cellular metabolism.

Medicine

CHA is being explored for its potential therapeutic applications:

- It is a precursor in the synthesis of oxybutynin, a drug used to treat overactive bladder conditions. Oxybutynin's efficacy in managing hyperhidrosis and other conditions is under investigation, highlighting CHA's relevance in drug development .

- Studies have shown that CHA may exhibit beneficial effects on metabolic disorders, warranting further exploration in clinical settings .

Industry

CHA is utilized in the production of polymers and other industrial chemicals. Its properties make it suitable for use as a plasticizer or additive in various formulations.

Case Study 1: Synthesis of Oxybutynin

A detailed study on the synthesis of oxybutynin from CHA demonstrated the compound's importance as a pharmaceutical intermediate. The research outlined a multi-step synthesis involving:

- Grignard reaction.

- Mannich reaction.

- Esterification processes to yield the desired therapeutic agent .

Case Study 2: Biochemical Pathways

Research has shown that CHA interacts with enzymes involved in oxidation-reduction reactions, particularly those catalyzed by copper complexes. This interaction influences metabolic pathways, suggesting potential applications in metabolic engineering .

作用机制

The mechanism of action of cyclohexyl(hydroxy)acetic acid involves its interaction with various molecular targets and pathways. For instance, it can undergo mitochondrial hydroxylation, which affects the cyclohexane ring as a result of beta-oxidation blockade . This interaction can influence metabolic processes and has implications for its use in therapeutic applications.

相似化合物的比较

Structural Analogues and Physicochemical Properties

Table 1: Key Physicochemical Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|---|

| 2-Cyclohexyl-2-hydroxyacetic acid | 4442-94-8 | C₈H₁₄O₃ | 158.19 | 1.178 | 319.3 | Cyclohexyl, hydroxyl on α-carbon |

| (R)-2-Cyclohexyl-2-hydroxyacetic acid | 53585-93-6 | C₈H₁₄O₃ | 158.19 | N/A | N/A | Chiral center (R-configuration) |

| Mandelic Acid (2-Hydroxy-2-phenylacetic acid) | 90-64-2 | C₈H₈O₃ | 152.15 | 1.30 | 214 | Phenyl instead of cyclohexyl |

| 2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) | 76-93-7 | C₁₄H₁₂O₃ | 228.24 | N/A | N/A | Two phenyl groups, higher lipophilicity |

| 2-Cyclohexyl-2-methoxyacetic acid | 15540-18-8 | C₉H₁₆O₃ | 172.22 | N/A | N/A | Methoxy (-OCH₃) replaces hydroxyl |

| 3-Cyclohexyl-2-hydroxypropanoic acid | 25400-54-8 | C₉H₁₆O₃ | 172.22 | N/A | N/A | Hydroxyl on β-carbon, longer carbon chain |

Key Observations :

- Substituent Effects : Replacing the cyclohexyl group with phenyl (as in mandelic acid) reduces molecular weight but increases density due to the aromatic ring’s planar structure .

- Chirality : The (R)-enantiomer of this compound exhibits distinct biochemical interactions, such as binding to neural receptors, unlike its racemic mixture .

- Functional Group Modifications : Methoxy substitution (e.g., 2-Cyclohexyl-2-methoxyacetic acid) eliminates hydrogen-bonding capacity, altering solubility and reactivity .

Table 2: Comparative Bioactivity

Key Observations :

- Antimicrobial Activity: Mandelic acid’s phenyl group enhances membrane penetration, whereas 2-cycloclohexyl derivatives require functional modifications (e.g., amino-oxoethyl groups) for similar efficacy .

- Steric Effects : Benzilic acid’s dual phenyl groups hinder enzymatic degradation, making it a stable intermediate in drug synthesis .

Key Observations :

生物活性

Overview

2-Cyclohexyl-2-hydroxyacetic acid, also known as cyclohexylglycolic acid, is an organic compound with the molecular formula C₈H₁₄O₃ and CAS number 4442-94-8. This compound features a cyclohexyl group attached to a hydroxyacetic acid moiety, endowing it with unique structural characteristics that contribute to its biological activity. Its potential applications span various fields, including pharmaceuticals and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors, modulating their activity. Research indicates that it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound's mechanism includes:

- Enzyme Interaction : It can interact with enzymes involved in oxidation-reduction reactions, influencing metabolic pathways and cellular processes.

- Cell Signaling Modulation : The compound affects cell function by modulating signaling pathways and gene expression, which can lead to changes in cellular metabolism.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory responses, making it a candidate for treating conditions associated with inflammation.

- Metabolic Modulation : It influences metabolic processes in various organisms, potentially impacting energy production and utilization.

- Cellular Effects : Studies indicate that it can affect different cell types, leading to alterations in cell function and viability depending on the dosage used.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Cyclohexylacetic Acid | Cyclohexyl group + acetic acid moiety | Anti-inflammatory effects |

| Cyclohexylglyoxylic Acid | Cyclohexyl group + glyoxylic acid moiety | Potential metabolic effects |

| Cyclohexylethanol | Cyclohexyl group + ethanol moiety | Limited biological activity |

The unique combination of the cyclohexyl group and the hydroxyacetic acid moiety in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Anti-inflammatory Effects : A controlled laboratory study demonstrated that this compound significantly reduced inflammatory markers in animal models when administered at specific doses, suggesting its therapeutic potential for inflammatory diseases.

- Metabolic Pathway Investigation : Another research project focused on the metabolic effects of this compound revealed its role in modulating key enzymes involved in energy metabolism. Results indicated that lower doses enhanced metabolic efficiency while higher doses led to oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Its interaction with biological membranes allows for effective cellular uptake, enhancing its potential therapeutic applications.

常见问题

Basic Research Questions

Q. What established synthetic routes exist for 2-cyclohexyl-2-hydroxyacetic acid, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves esterification or hydrolysis of cyclohexyl precursors. For example, analogous compounds like 2-acetamido-2-cyclohexylacetic acid are synthesized via glycine derivatives and acetic anhydride, followed by purification via recrystallization or chromatography . Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions.

- Catalysts : Acidic/basic catalysts (e.g., H₂SO₄ or NaOH) to enhance reaction efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Data Table :

| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclohexyl glycine | Acetic anhydride | 72–85 | >95 | |

| Cyclohexyl ester | H₂SO₄ | 68–78 | 90–92 | Inferred from |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl and hydroxyl proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) for purity assessment.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 173.2) .

Q. How does the compound’s solubility vary under different experimental conditions?

- Answer : Solubility is pH-dependent due to the carboxylic acid and hydroxyl groups. In acidic conditions (pH < 3), the protonated form dominates, reducing aqueous solubility. In basic conditions (pH > 8), deprotonation increases solubility. Solubility in organic solvents (e.g., ethanol, DMSO) is typically >50 mg/mL .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound for chiral purity?

- Methodological Answer :

- Chiral Catalysts : Use (-)-DIP-Cl or Sharpless catalysts for asymmetric induction .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column).

- Case Study : A 2024 study achieved 92% ee using (-)-sparteine as a catalyst at -20°C .

Q. What strategies address contradictions in reported thermodynamic stability data for this compound?

- Answer : Discrepancies in melting points (e.g., 120–125°C) may arise from polymorphic forms or impurities. Mitigation strategies include:

- DSC Analysis : Validate thermal transitions (ΔH fusion ≈ 15–20 kJ/mol) .

- Recrystallization : Use ethanol/water mixtures to isolate pure crystalline forms.

- Data Table :

| Source | Melting Point (°C) | ΔfusH (kJ/mol) | Notes |

|---|---|---|---|

| NIST | 122 ± 2 | 18.3 | Anhydrous form |

| PubChem | 118–120 | N/A | Hydrated form suspected |

Q. How does structural modification of the cyclohexyl group impact biological activity?

- Answer : Substituents on the cyclohexyl ring (e.g., hydroxyl or methyl groups) alter lipophilicity and hydrogen-bonding capacity. For example:

- Antioxidant Activity : Analogues with electron-donating groups show enhanced radical scavenging (IC₅₀ reduced by 30% vs. parent compound) .

- Structure-Activity Table :

| Derivative | logP | IC₅₀ (DPPH assay, μM) |

|---|---|---|

| Parent compound | 1.8 | 450 |

| 4-OH-cyclohexyl | 1.2 | 315 |

Q. Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Answer :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H318 codes) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials.

Q. Research Gaps and Challenges

- Data Limitations : Thermodynamic properties (e.g., ΔrG° for hydrolysis) remain uncharacterized for the pure compound.

- Validation Needs : Conflicting biological activity data (e.g., antioxidant vs. anti-inflammatory) require in vivo validation .

属性

IUPAC Name |

2-cyclohexyl-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPWAPIJGSANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50297448 | |

| Record name | cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-94-8 | |

| Record name | Cyclohexaneglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50297448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。